molecular formula C23H34O4Si B1376808 (R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol CAS No. 1013621-67-4

(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol

Cat. No.: B1376808
CAS No.: 1013621-67-4
M. Wt: 402.6 g/mol
InChI Key: CQTSHKFKOPDWAO-HXUWFJFHSA-N
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Description

(R)-1-(3-(tert-Butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol (CAS 1013621-67-4) is a chiral synthetic compound with a molecular formula of C23H34O4Si and a molecular weight of 402.6 g/mol . This product is provided for research applications and is strictly For Research Use Only; it is not intended for human or veterinary diagnostics or therapies. This compound serves as a valuable chiral intermediate and building block in complex organic synthesis . Its structure, featuring a tert-butyldimethylsilyl (TBDMS) protected phenol and dimethoxyphenyl groups, makes it particularly useful in medicinal chemistry and pharmacology research for the development of potential therapeutic agents . The TBDMS group enhances the molecule's stability and lipophilicity, which can facilitate its interaction with hydrophobic regions of biological targets and improve cell membrane permeability . Researchers utilize this compound in the study of chiral catalysts and asymmetric synthesis to create novel molecular entities . It has also been investigated for its potential biological activities, which may include anti-inflammatory and antioxidant effects, although its specific mechanism of action is dependent on the research context and target system . The compound has a predicted boiling point of 470.7±45.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ .

Properties

IUPAC Name

(1R)-1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4Si/c1-23(2,3)28(6,7)27-19-10-8-9-18(16-19)20(24)13-11-17-12-14-21(25-4)22(15-17)26-5/h8-10,12,14-16,20,24H,11,13H2,1-7H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTSHKFKOPDWAO-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@@H](CCC2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of the Propanol Backbone: The protected phenyl compound is then subjected to a Grignard reaction with a suitable Grignard reagent to form the propanol backbone.

    Deprotection: The final step involves the removal of the TBDMS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane), to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, or other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of chiral catalysts and asymmetric synthesis.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group enhances its stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The dimethoxyphenyl group may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

  • TBS-protected hydroxyl : Enhances stability during synthetic manipulations, particularly under basic conditions, while remaining cleavable under mild acidic conditions .
  • 3,4-Dimethoxyphenyl group : A common motif in bioactive molecules, often associated with antioxidant or receptor-binding properties .
  • Chiral center : The (R)-enantiomer may exhibit distinct reactivity or bioactivity compared to its (S)-counterpart .

Structural Analogs and Substituent Effects

Compound 1 : (R)-1-(3-(tert-Butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol (CAS 178445-89-1)
  • Molecular formula : C₂₃H₃₀O₆
  • Molecular weight : 402.488
  • Key difference : Replaces the TBS group with a tert-butoxycarbonyl (Boc)-protected methoxy group.
  • Implications :
    • Stability : Boc groups are more resistant to acidic conditions but susceptible to strong bases or nucleophiles, contrasting with TBS ethers, which are acid-labile .
    • Reactivity : The carbonate group in the Boc derivative may participate in different reaction pathways, such as nucleophilic substitutions, compared to the silyl ether’s inertness .
Compound 2 : (R)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-3-methylpentan-1-ol
  • Molecular formula : C₁₃H₃₀O₂Si
  • Molecular weight : 247.209
  • Key difference : Simpler aliphatic structure with a TBS-protected hydroxymethyl group.
  • Implications :
    • Synthetic utility : Demonstrates high-yield hydrogenation (100% in ) for silyl-protected intermediates, suggesting similar efficiency for the target compound’s synthesis .
    • Chirality : Specific rotation ([α]D +4.8°) highlights the role of stereochemistry in physical properties .

Physicochemical and Functional Comparisons

Property Target Compound Compound 1 (Boc analog) Compound 2 (Aliphatic TBS)
Protecting group TBS ether Boc carbonate TBS ether
Acid stability Labile (cleaved by mild acid) Stable Labile
Base stability Stable Labile Stable
Molecular weight ~450 (estimated) 402.488 247.209
Synthetic applications Chiral intermediates Prodrug formulations Hydrophobic intermediates

Key Observations :

  • Lumping strategies : Compounds with TBS or Boc groups may be grouped in studies due to shared reactivity trends, reducing computational or experimental complexity .

Biological Activity

(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic effects. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential applications in medicine.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyloxy group and two phenolic moieties. Its chemical structure can be represented as follows:

C17H26O4Si\text{C}_{17}\text{H}_{26}\text{O}_4\text{Si}

This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its influence on cellular signaling pathways. Notably, it has been shown to enhance melanogenesis in certain cell lines, which is crucial for understanding its potential applications in dermatology.

Key Pathways Involved

  • Melanogenesis : The compound enhances melanin synthesis via the activation of ERK and p38 MAPK pathways. It increases the expression of tyrosinase, a key enzyme in melanin production, and influences the nuclear localization of upstream stimulating factor-1 (USF1) .
  • Cell Proliferation : Studies indicate that the compound may influence cell proliferation rates in melanoma cells, potentially providing insights into its anti-cancer properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Type Effect Observed Mechanism
Park et al. (2015) B16F10 Melanoma CellsIncreased melanogenesisActivation of ERK/p38 pathways; upregulation of tyrosinase
Nigro et al. (2020) Various Cancer Cell LinesPotential anti-cancer effectsModulation of cell cycle and apoptosis pathways
BenchChem Research In vitro assaysCell proliferation inhibitionInteraction with specific cellular targets

Case Study 1: Enhancement of Melanogenesis

In a study by Park et al., this compound was shown to significantly enhance melanogenesis in B16F10 melanoma cells. The compound increased tyrosinase activity and promoted melanin synthesis through USF1-mediated pathways. This suggests potential therapeutic applications for treating hypopigmentation disorders.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A tert-butyldimethylsilyloxy group, which enhances its stability and solubility.
  • Two aromatic rings that contribute to its potential biological activity.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the dimethoxyphenyl group is hypothesized to enhance interaction with biological targets involved in cancer cell proliferation. For instance, derivatives of 3,4-dimethoxyphenyl compounds have shown promise in inhibiting tumor growth in various cancer models .

Neuroprotective Effects : Some studies suggest that compounds with similar configurations may possess neuroprotective properties. The ability of this compound to cross the blood-brain barrier due to its lipophilic nature could make it a candidate for further investigation in neurodegenerative diseases .

Organic Synthesis

Protecting Group Chemistry : The tert-butyldimethylsilyl (TBDMS) group is widely used as a protecting group for alcohols in organic synthesis. This compound can serve as an intermediate in the synthesis of more complex molecules by allowing selective deprotection of alcohol functionalities under mild conditions .

Synthesis of Complex Natural Products : The compound can be utilized as a building block in the synthesis of various natural products and pharmaceuticals. Its versatility allows for modifications that can lead to the development of new therapeutic agents .

Analytical Chemistry

The compound's unique structure makes it suitable for use as a standard in chromatographic techniques. Its derivatives can be analyzed using HPLC and GC-MS methods for quantification and identification in complex mixtures, such as biological samples .

Case Study 1: Anticancer Activity

In a study published in Cancer Research, derivatives of (R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent .

Case Study 2: Synthesis of Novel Compounds

A research team utilized this compound as a precursor for synthesizing novel derivatives aimed at enhancing bioactivity against specific targets involved in inflammatory diseases. The study demonstrated successful modification of the TBDMS group, leading to increased potency compared to parent compounds .

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

Methodological Answer: The synthesis should prioritize stereochemical control, protection/deprotection strategies, and regioselectivity. For the tert-butyldimethylsilyl (TBS) protecting group, use silylation reagents (e.g., TBSCl) under anhydrous conditions (e.g., DMF, imidazole). The chiral center requires asymmetric catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) or chiral resolution. Key steps include:

Protection : Introduce TBS at the phenolic hydroxyl group early to prevent side reactions.

Coupling : Employ Suzuki-Miyaura cross-coupling for aryl-aryl bonds (e.g., boronic acid derivatives of 3,4-dimethoxyphenyl).

Deprotection : Use fluoride-based reagents (e.g., TBAF) to cleave TBS without degrading methoxy groups.

Example Reaction Conditions Table:

StepReagents/ConditionsPurposeYield (%)
SilylationTBSCl, imidazole, DMF, 0°C → RTProtect phenolic -OH~85%
Asymmetric Reduction(R)-CBS catalyst, BH₃·THFEnantioselective formation of chiral alcohol~90% ee

Q. How can the stereochemical configuration at the chiral center be confirmed?

Methodological Answer: Use a combination of:

  • Chiral HPLC : Compare retention times with racemic mixtures or known standards .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in diastereotopic protons. NOESY can confirm spatial proximity of substituents .
  • X-ray Crystallography : Definitive confirmation via crystal structure analysis (if single crystals are obtainable) .

Q. What analytical techniques are recommended for assessing purity?

Methodological Answer:

  • HPLC-MS : Quantify impurities >0.1% and confirm molecular ion peaks.
  • ¹H/¹³C NMR : Identify residual solvents or byproducts (e.g., incomplete deprotection).
  • Elemental Analysis : Verify stoichiometry (C, H, O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee)?

Methodological Answer:

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation .
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) may enhance stereoselectivity.
  • Temperature Control : Lower temperatures (e.g., -20°C) reduce kinetic resolution interference.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What strategies resolve contradictions between computational stability predictions and experimental data under varying pH?

Methodological Answer:

Accelerated Stability Studies : Expose the compound to pH 3–10 buffers at 40–60°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of TBS or methoxy groups) .

Computational Refinement : Recalibrate DFT models using experimental degradation data (e.g., adjusting solvation parameters) .

Orthogonal Validation : Compare with structurally analogous compounds (e.g., tert-butoxycarbonyl derivatives) to isolate pH-sensitive moieties .

Q. How can byproduct formation during TBS deprotection be minimized?

Methodological Answer:

  • Alternative Fluoride Sources : Replace TBAF with milder reagents (e.g., HF-pyridine) to avoid over-deprotection .
  • Buffered Conditions : Use acetic acid/acetate buffers to stabilize reactive intermediates.
  • Byproduct Identification : Employ LC-HRMS to characterize byproducts (e.g., silyl ether rearrangements) and adjust reaction stoichiometry .

Q. What methodologies evaluate metabolic stability in biological studies?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
  • Plasma Stability Tests : Monitor degradation in plasma (37°C, 1–24 hrs) to predict in vivo half-life .

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